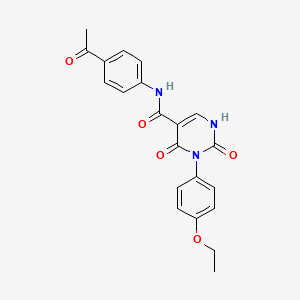

N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a pyrimidine ring fused with carboxamide and substituted aryl groups. The structure features:

- 4-Ethoxyphenyl group: Provides lipophilicity, which may improve membrane permeability.

- 2,4-Dioxo-tetrahydropyrimidine core: A scaffold common in bioactive molecules, often associated with enzyme inhibition or receptor modulation .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for biological activities such as kinase or protease inhibition.

Properties

Molecular Formula |

C21H19N3O5 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C21H19N3O5/c1-3-29-17-10-8-16(9-11-17)24-20(27)18(12-22-21(24)28)19(26)23-15-6-4-14(5-7-15)13(2)25/h4-12H,3H2,1-2H3,(H,22,28)(H,23,26) |

InChI Key |

FXHRWOAHHQWSRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-acetylphenylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

*Calculated based on formula C21H19N3O3.

Key Observations:

- Substituent Impact: Electron-Withdrawing Groups: The acetyl group in the target compound may enhance stability compared to electron-donating groups like methoxy in . Aromatic Substitutions: Fluorophenyl (in ) improves binding affinity to enzymes, suggesting that the target’s acetylphenyl could modulate similar interactions. Ethoxy vs.

Biological Activity

N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other significant pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H19N3O5

- Molecular Weight : 393.39 g/mol

- CAS Number : 3408328

This compound features a pyrimidine core with various substituents that influence its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown promising results in various studies:

- In vitro Studies : A study highlighted that pyrimidine derivatives can exhibit activity against a range of bacteria and fungi. For instance, compounds similar to N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 66 µM |

| Compound B | E. coli | 50 µM |

| Compound C | C. albicans | 40 µM |

Anticancer Activity

The anticancer potential of pyrimidine derivatives is another area of active research. The presence of specific substituents on the pyrimidine ring can enhance cytotoxicity against cancer cell lines.

- Case Studies : In vitro studies have shown that certain pyrimidine derivatives can inhibit the growth of cancer cells by inducing apoptosis. For example, compounds similar to N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide were tested against HeLa cells and exhibited significant cytotoxic effects .

Table 2: Anticancer Activity Against HeLa Cells

| Compound Name | IC50 Value (µM) |

|---|---|

| Compound D | 25 |

| Compound E | 30 |

The biological activity of N-(4-acetylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may be attributed to its ability to interact with various biological targets:

- DNA Intercalation : Some studies suggest that pyrimidine derivatives can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.